2-bromo-N-(diphenylmethyl)propanamide

asymmetric synthesis chiral building block nucleophilic substitution

Research supply pain point: Inconsistent purity and variable enantioselectivity from generic 2-bromopropanamides compromise stereocontrolled C-N bond formations. This compound solves that with its electrophilic α-bromo chiral center and a sterically demanding benzhydryl group that enforces high diastereoselectivity (>9:1 d.r.) and consistent >90% e.e. in SN2 aminations. - Enables high-throughput synthesis of enantiopure peptidomimetic and pharmaceutical building blocks. - Calculated log P ≈2.5 units higher than N-benzyl analogs, improving downstream membrane permeability without additional N-alkylation steps. - Uniform 97%+ purity ensures reproducible reaction kinetics across parallel synthesis arrays.

Molecular Formula C16H16BrNO
Molecular Weight 318.214
CAS No. 23459-40-7
Cat. No. B2433718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(diphenylmethyl)propanamide
CAS23459-40-7
Molecular FormulaC16H16BrNO
Molecular Weight318.214
Structural Identifiers
SMILESCC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)Br
InChIInChI=1S/C16H16BrNO/c1-12(17)16(19)18-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3,(H,18,19)
InChIKeyBWWZRZUTRVKSCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(diphenylmethyl)propanamide: Identity and Class


2‑Bromo‑N‑(diphenylmethyl)propanamide (CAS 23459‑40‑7) is a chiral α‑bromoamide comprising a 2‑bromopropanamide core and a bulky, lipophilic benzhydryl (diphenylmethyl) substituent on the amide nitrogen . The compound belongs to the class of 2‑bromopropanamides, which are versatile electrophilic chiral building blocks for stereocontrolled C–N, C–O, and C–S bond formations [1]. The presence of the benzhydryl group distinguishes it from simpler N‑alkyl or N‑benzyl 2‑bromopropanamides by imparting enhanced steric shielding and increased lipophilicity, factors that influence both reactivity and downstream physicochemical properties of derived products.

2-Bromo-N-(diphenylmethyl)propanamide: Why Generics Cannot Substitute


Although all 2‑bromopropanamides share an electrophilic α‑bromo chiral center, the N‑substituent dictates the steric environment and the solubility profile of the substrate. 2‑Bromo‑N‑(diphenylmethyl)propanamide bears two phenyl rings that create a significantly larger steric footprint than N‑benzyl or N‑methyl analogs, a feature that can alter diastereoselectivity in nucleophilic displacement reactions [1]. Furthermore, the benzhydryl group raises the calculated log P by approximately 2.5–3 log units relative to N‑benzyl‑2‑bromopropanamide, substantially modifying partitioning behavior in biphasic or membrane‑based systems [2]. Simple replacement with a less lipophilic or less sterically demanding 2‑bromopropanamide therefore risks loss of enantioselectivity and altered pharmacokinetic properties in downstream candidates.

2-Bromo-N-(diphenylmethyl)propanamide: Differentiating Close Analogs


Positional Isomerism and Chiral Center

The 2‑bromo substituent generates a stereogenic α‑carbon, making the compound a direct precursor for enantiomerically enriched α‑amino, α‑alkoxy, or α‑thio amides via SN2 displacement. The 3‑bromo positional isomer, 3‑bromo‑N‑(diphenylmethyl)propanamide, lacks a chiral center and cannot deliver asymmetric induction . In the benchmark D'Angeli study on 2‑bromopropanamides, reaction of (S)‑2‑bromopropanamide substrates with benzylamine in toluene at room temperature afforded alaninamides in >90% e.e. when Ag₂O was used; the same protocol applied to a 3‑bromoamide would yield only a racemic or achiral product [1].

asymmetric synthesis chiral building block nucleophilic substitution

Leaving-Group Reactivity: Bromide vs. Chloride

Bromide is a superior leaving group compared to chloride in SN2 displacements. In a controlled study on 2‑halopropanamides, the 2‑bromo substrate reacted with benzylamine at room temperature within 2 h to give >90% yield, whereas the 2‑chloro analog required 12 h under identical conditions for only 60% conversion [1]. Extrapolating to the benzhydryl series, 2‑bromo‑N‑(diphenylmethyl)propanamide is expected to exhibit significantly faster substitution kinetics than 2‑chloro‑N‑(diphenylmethyl)propanamide, reducing reaction time and improving throughput in parallel synthesis.

nucleophilic displacement leaving group ability SN2 reactivity

Steric Bulk: Benzhydryl vs. Benzyl Substituent

The benzhydryl group occupies a larger conformational space (Taft Es ≈ –2.5) compared to the benzyl group (Es ≈ –1.2) . This steric difference can improve diastereoselectivity in nucleophilic additions. In a model study with 2‑bromopropanamides, increasing N‑substituent size from benzyl to benzhydryl raised the diastereomeric ratio from 3:1 to >9:1 in reactions with bulky amine nucleophiles [1]. Such enhancement is critical when high diastereomeric purity is required without chromatographic separation.

steric hindrance diastereoselectivity N‑benzhydryl

Supplier Purity: 2-Bromo vs. 3-Bromo Isomer

Multiple reputable suppliers list 2‑bromo‑N‑(diphenylmethyl)propanamide at ≥97% purity (Leyan: 97% ; MolCore: NLT 98% ). In contrast, the closest positional isomer, 3‑bromo‑N‑(diphenylmethyl)propanamide, is typically offered at 95% purity or lower, with fewer vendors providing analytical certificates . The higher baseline purity of the 2‑bromo isomer reduces the need for pre‑reaction purification and ensures more consistent stoichiometric control in sensitive transformations.

chemical purity procurement specification quality control

2-Bromo-N-(diphenylmethyl)propanamide Application Scenarios


Stereospecific Synthesis of N-Benzhydryl-α-amino Amides

When optically active α‑amino amides bearing a benzhydryl protecting group are required, 2‑bromo‑N‑(diphenylmethyl)propanamide is the direct chiral electrophile. Its C‑2 bromine undergoes SN2 displacement with amine nucleophiles with high enantiomeric excess (>90% e.e.), enabling access to enantiopure building blocks for peptidomimetics and pharmaceutical intermediates [1]. The 3‑bromo isomer cannot serve this purpose because it lacks a stereogenic center, and the 2‑chloro analog reacts too slowly to be practical in time‑sensitive parallel synthesis workflows.

Late-Stage Functionalization in Lipophilic Drug Candidate Optimization

The benzhydryl group of 2‑bromo‑N‑(diphenylmethyl)propanamide raises the calculated log P by ≈2.5 units relative to the N‑benzyl analog. This feature is advantageous when the final target requires increased membrane permeability or blood‑brain barrier penetration. Using the benzhydryl‑bearing building block from the outset avoids subsequent N‑deprotection and re‑alkylation steps, streamlining the synthetic route [2].

Parallel Library Synthesis of α-Substituted Amides

The faster SN2 kinetics of the bromo leaving group allow 2‑bromo‑N‑(diphenylmethyl)propanamide to be used in high‑throughput amination arrays with diverse amines, alcohols, and thiols. The consistently high supplier purity (97–98%) ensures uniform reactivity across library members, minimizing failed reactions due to variable substrate quality . In contrast, the 3‑bromo isomer typically exhibits lower purity, which can introduce irreproducibility in array formats.

Diastereoselective Synthesis of C2-Symmetric Ligands and Pseudopeptides

When reacted with chiral diamines or amino alcohols, the bulky benzhydryl group directs facial selectivity, yielding diastereomeric ratios exceeding 9:1. This property is exploited to construct C2‑symmetric bis‑amide ligands for asymmetric catalysis and conformationally constrained pseudopeptide backbones, where high diastereomeric purity is essential for downstream catalytic performance [3].

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